molecular formula C29H13ClN4O9 B11696461 4-[(4-chlorophenyl)carbonyl]-2,6-bis(3-nitrophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone

4-[(4-chlorophenyl)carbonyl]-2,6-bis(3-nitrophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone

Cat. No.: B11696461
M. Wt: 596.9 g/mol
InChI Key: XBCQWDJEIMDSLM-UHFFFAOYSA-N
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Description

4-[(4-chlorophenyl)carbonyl]-2,6-bis(3-nitrophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is a complex organic compound that belongs to the class of pyrroloisoindole derivatives This compound is characterized by its unique structure, which includes a pyrrolo[3,4-f]isoindole core substituted with chlorophenyl and nitrophenyl groups

Preparation Methods

The synthesis of 4-[(4-chlorophenyl)carbonyl]-2,6-bis(3-nitrophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone typically involves multi-step organic reactionsThe reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

4-[(4-chlorophenyl)carbonyl]-2,6-bis(3-nitrophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with cellular targets through its functional groups, leading to various biochemical effects. The nitrophenyl groups can participate in redox reactions, while the chlorophenyl group can engage in hydrophobic interactions with biological molecules. These interactions can modulate cellular pathways and lead to therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 4-[(4-chlorophenyl)carbonyl]-2,6-bis(3-nitrophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone include other pyrroloisoindole derivatives with different substituents. For example:

    2,6-Bis[2-(4-chlorophenyl)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone: This compound has ethyl groups instead of nitrophenyl groups.

    4-[(4-chlorophenyl)carbonyl]-2,6-bis(4-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone: This compound has hydroxyphenyl groups instead of nitrophenyl groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H13ClN4O9

Molecular Weight

596.9 g/mol

IUPAC Name

8-(4-chlorobenzoyl)-2,6-bis(3-nitrophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone

InChI

InChI=1S/C29H13ClN4O9/c30-15-9-7-14(8-10-15)25(35)24-22-20(26(36)31(28(22)38)16-3-1-5-18(11-16)33(40)41)13-21-23(24)29(39)32(27(21)37)17-4-2-6-19(12-17)34(42)43/h1-13H

InChI Key

XBCQWDJEIMDSLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C3=CC4=C(C(=C3C2=O)C(=O)C5=CC=C(C=C5)Cl)C(=O)N(C4=O)C6=CC(=CC=C6)[N+](=O)[O-]

Origin of Product

United States

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